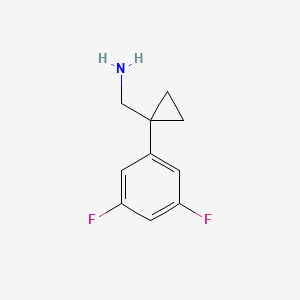
1-(3,5-Difluorophenyl)cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)cyclopropanemethanamine is an organic compound with the chemical formula C10H11F2N. It is a colorless to light yellow liquid with a strong ammonia odor. This compound is used as a synthetic intermediate in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(3,5-Difluorophenyl)cyclopropanemethanamine typically involves the reaction of 3,5-difluorobenzyl chloride with cyclopropanemethanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted cyclopropanemethanamine derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)cyclopropanemethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluorophenyl)cyclopropylmethanamine
- 1-(3,5-Difluorophenyl)cyclopropylamine
- 1-(3,5-Difluorophenyl)cyclopropanecarboxamide
Uniqueness
1-(3,5-Difluorophenyl)cyclopropanemethanamine is unique due to its specific structural features, such as the presence of the cyclopropane ring and the difluorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
1-(3,5-Difluorophenyl)cyclopropanemethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article aims to detail the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound can be classified as an amine derivative with a cyclopropane moiety. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of protein kinases. Protein kinases play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. Aberrant kinase activity is often associated with diseases such as cancer and neurodegenerative disorders.
Inhibition of Protein Kinases
Research indicates that this compound exhibits inhibitory effects on several tyrosine kinases. The compound has shown promise in preclinical models for the treatment of neoplastic diseases, particularly those involving the Bcr-Abl fusion protein found in chronic myelogenous leukemia (CML) .
Case Studies
-
Case Study 1: Inhibition of Bcr-Abl
A study demonstrated that compounds structurally related to this compound significantly inhibited Bcr-Abl kinase activity in vitro. The results indicated a dose-dependent response with IC50 values in the low micromolar range, suggesting effective inhibition at therapeutic concentrations . -
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. The findings revealed that treatment with this compound led to reduced tau hyperphosphorylation and improved neuronal survival rates under stress conditions .
Data Tables
Pharmacokinetic Profile
The pharmacokinetics of this compound have not been extensively studied; however, preliminary data suggest favorable absorption and distribution characteristics due to its lipophilic nature. Further studies are required to elucidate its metabolic pathways and excretion routes.
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
[1-(3,5-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)10(6-13)1-2-10/h3-5H,1-2,6,13H2 |
InChI Key |
RBLCSWRKQMFBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















